molecular formula C9H9ClN2 B8710134 3-Chloro-1h-indole-5-methanamine

3-Chloro-1h-indole-5-methanamine

Cat. No.: B8710134
M. Wt: 180.63 g/mol
InChI Key: LFLCYSBORSDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1H-indole-5-methanamine (CAS 113188-83-3) is an indole derivative with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . The compound features a chlorine substituent at position 5 and an aminomethyl (-CH₂NH₂) group at position 3 of the indole ring. It exists as white crystals or powder and serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer, antipsychotic, and antidepressant agents .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-5-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H,4,11H2

InChI Key

LFLCYSBORSDWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=CN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-Chloro-1H-indole-5-methanamine 5-Cl, 3-CH₂NH₂ C₉H₉ClN₂ 180.63 Not reported Pharmaceutical intermediate
(5-Chloro-1H-indol-2-yl)methanamine 5-Cl, 2-CH₂NH₂ C₉H₉ClN₂ 180.63 Not reported Structural studies
3-(5-Chloro-1H-indol-3-yl)propan-1-amine 5-Cl, 3-(CH₂)₃NH₂ C₁₁H₁₃ClN₂ 208.69 Not reported Research on chain-length effects
7-Chloro-3-(1-pentylimidazol-5-yl)-1H-indole 7-Cl, 3-imidazolyl-pentyl C₁₇H₁₇ClN₄ 324.80 122–123 Structure-activity studies
5-Methoxy-1H-indole-3-ethylamine hydrochloride 5-OCH₃, 3-CH₂CH₂NH₂·HCl C₁₂H₁₇ClN₂O 256.73 Not reported Neuropharmacology research
Key Observations:
  • Functional Groups: Replacing the aminomethyl group with a propane-amine chain (e.g., 3-(5-Chloro-1H-indol-3-yl)propan-1-amine ) increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration.
  • Thermal Stability : Imidazole-containing derivatives (e.g., compounds in ) exhibit higher melting points (>200°C) compared to simpler amines, suggesting enhanced crystallinity and stability.

Pharmacological and Chemical Implications

  • Amino Group Positioning: The 3-aminomethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 2-substituted analogs (e.g., (5-Chloro-1H-indol-2-yl)methanamine ), influencing solubility and bioactivity.
  • Imidazole vs. Simple Amines : Imidazole-containing derivatives ( and ) exhibit complex heterocyclic systems, which may improve affinity for enzymes like kinases but complicate synthesis.

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